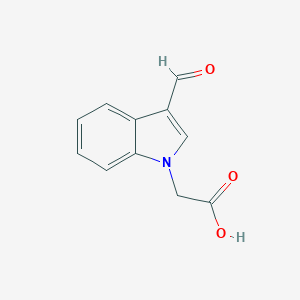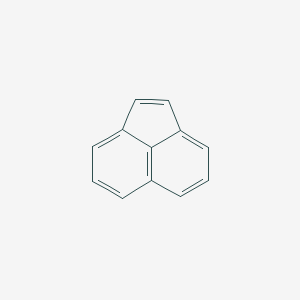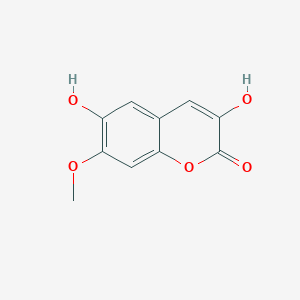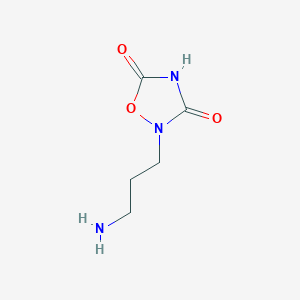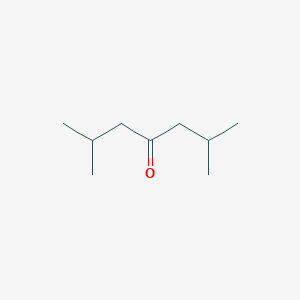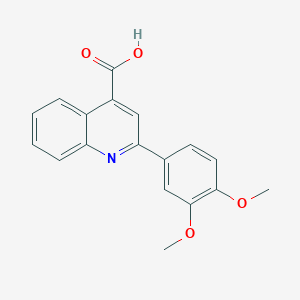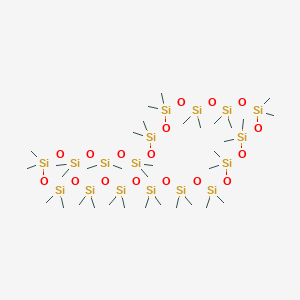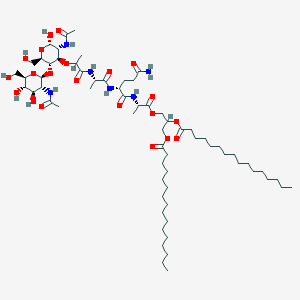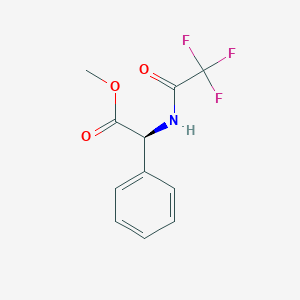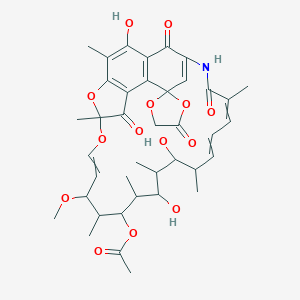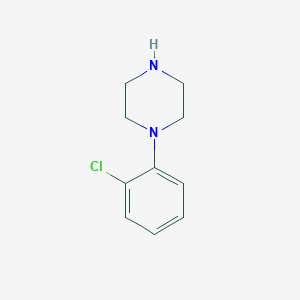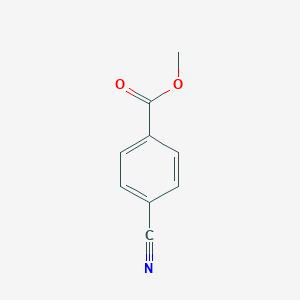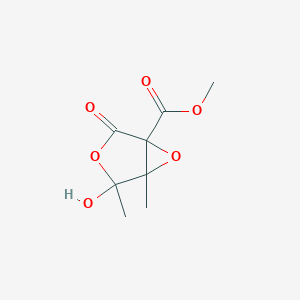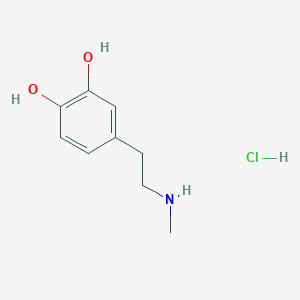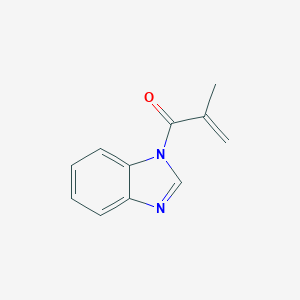
1-(Benzimidazol-1-yl)-2-methylprop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzimidazol-1-yl)-2-methylprop-2-en-1-one is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a synthetic compound that belongs to the class of benzimidazole derivatives. This compound has been found to have promising biological properties, making it a potential candidate for various research applications.
Mécanisme D'action
The mechanism of action of 1-(Benzimidazol-1-yl)-2-methylprop-2-en-1-one is complex and not yet fully understood. However, it is believed that this compound exerts its biological effects by inhibiting various enzymes and proteins involved in disease progression. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which can lead to cell death in cancer cells.
Effets Biochimiques Et Physiologiques
1-(Benzimidazol-1-yl)-2-methylprop-2-en-1-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been found to inhibit the growth of various fungi and bacteria, making it a potential candidate for the development of new antibiotics.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(Benzimidazol-1-yl)-2-methylprop-2-en-1-one in lab experiments is its potent biological activity. This compound has been shown to exhibit a wide range of biological effects, making it a versatile tool for various research applications. However, one of the limitations of this compound is its complex synthesis process, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 1-(Benzimidazol-1-yl)-2-methylprop-2-en-1-one. One potential direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is a need for more in vivo studies to determine the safety and efficacy of this compound in animal models.
Méthodes De Synthèse
The synthesis of 1-(Benzimidazol-1-yl)-2-methylprop-2-en-1-one is a complex process that involves multiple steps. The most common method for synthesizing this compound is through the reaction of o-phenylenediamine and acetylacetone in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
1-(Benzimidazol-1-yl)-2-methylprop-2-en-1-one has shown promising results in various scientific research applications. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been found to exhibit potent antitumor, antifungal, and antibacterial activities. Additionally, this compound has been shown to have potential as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
138506-88-4 |
|---|---|
Nom du produit |
1-(Benzimidazol-1-yl)-2-methylprop-2-en-1-one |
Formule moléculaire |
C11H10N2O |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
1-(benzimidazol-1-yl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C11H10N2O/c1-8(2)11(14)13-7-12-9-5-3-4-6-10(9)13/h3-7H,1H2,2H3 |
Clé InChI |
NITXBDRASSIKKD-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)N1C=NC2=CC=CC=C21 |
SMILES canonique |
CC(=C)C(=O)N1C=NC2=CC=CC=C21 |
Synonymes |
1H-Benzimidazole,1-(2-methyl-1-oxo-2-propenyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



